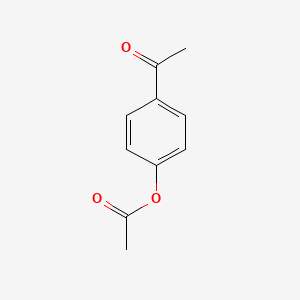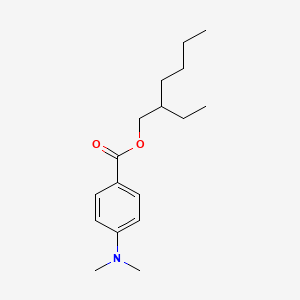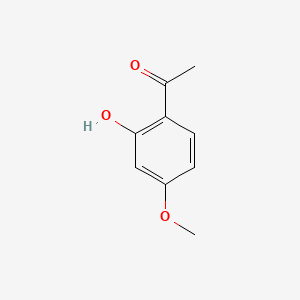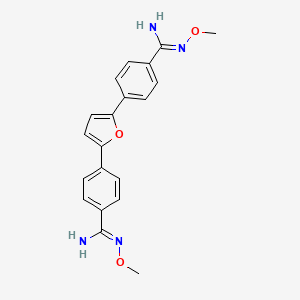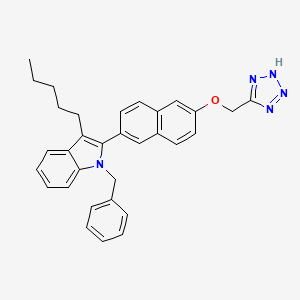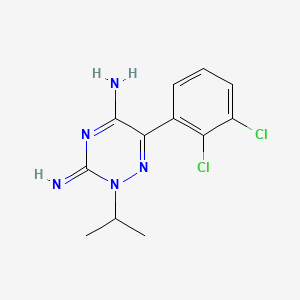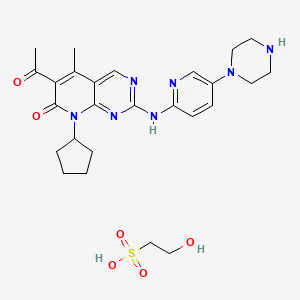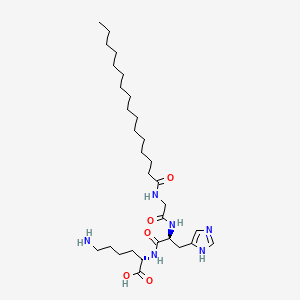
Palmitoyl-L-aspartic acid
Descripción general
Descripción
Palmitoyl-L-aspartic acid is a natural N-acylaspartate . It inhibits Hedgehog signaling after stimulation with Smoothened agonist or non-sterol-modified Sonic Hedgehog . It does not alter the activity of cannabinoid receptors or fatty acid amide hydrolase .
Synthesis Analysis
Protein S-palmitoylation is a covalent and reversible lipid modification that specifically targets cysteine residues within many eukaryotic proteins . In mammalian cells, the ubiquitous palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs), catalyze the addition and removal of palmitate, respectively .Molecular Structure Analysis
Palmitoylation is a subtype of fatty acid modification called S-acylation, involving covalent attachment of 16-carbon palmitic acid to one or more cysteine residues of a protein through a thioester linkage .Chemical Reactions Analysis
Auto-S-fatty acylation involves reactive cysteine residues in the proteins which directly react with fatty acyl-CoA through thioester transfer reactions, and is the first step in some palmitoyl acyltransferase (PAT)-mediated catalysis .Physical And Chemical Properties Analysis
Palmitoylation enhances the hydrophobicity of proteins and contributes to their membrane association . It also appears to play a significant role in subcellular trafficking of proteins between membrane compartments .Aplicaciones Científicas De Investigación
Role in Immunity and Immune-Related Diseases
Palmitoyl-L-aspartic acid plays a significant role in immunity and immune-related diseases . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . This process significantly regulates protein function in a variety of biological processes . Recent global profiling of immune cells has identified a large body of S-palmitoylated immunity-associated proteins . More importantly, aberrant PAT activity and fluctuations in palmitoylation levels are strongly correlated with human immunologic diseases .
Role in Tumorigenesis
Palmitoyl-L-aspartic acid has been found to play a crucial role in tumorigenesis . Dysregulated palmitoylation is closely correlated with immune infiltration in the tumor microenvironment and the response to immunotherapy . Dysregulated palmitoylation modulates canonical cancer-related pathways, thus influencing tumorigenesis . Depletion of Myc led to reduced expression of most palmitoylation-related genes, resulting in decreased global protein palmitoylation levels .
Role in Protein Function Regulation
Protein palmitoylation is a widespread lipid modification in which one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .
Role in Cellular Localization and Fluidity
Protein lipidation is an important and diverse class of post-translational modifications . Lipidated proteins show high nonpolarity, which enhances the regulation of their localization and fluidity within the cell .
Role in Protein Stability
The attachment of palmitoyl groups to proteins can alter their stability . This process is crucial for the proper functioning of these proteins and their involvement in various biological processes .
Potential Therapeutic Applications
Targeting palmitoylation is a novel therapeutic approach for treating human immunologic diseases . Additionally, small molecules that target the expression or activity of palmitoylation-related genes or enzymes hold promise as potential therapeutics for modulating palmitoylation, thereby offering novel avenues for cancer therapy .
Mecanismo De Acción
Target of Action
Palmitoyl-L-aspartic acid, a type of N-acylamide , is involved in the process of protein palmitoylation . The primary targets of this compound are proteins that undergo palmitoylation, a lipid modification where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This process is catalyzed by palmitoyltransferases (PATs) and de-palmitoyl-transferase .
Mode of Action
The compound interacts with its targets through a process known as palmitoylation. This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Biochemical Pathways
The palmitoylation process affects various biochemical pathways. It plays a crucial role in various biological processes, including protein function regulation . Palmitoylation is involved in the glutathione pathway, the taurine pathway, mitochondrial energy metabolism, and phospholipid metabolism . These pathways are related to the oxidative stress process .
Pharmacokinetics
It is known that the compound’s action is influenced by the activity of enzymes such as acetyl-coa carboxylase (acc) and fatty acid synthase (fas), which are involved in de novo lipogenesis (dnl) .
Result of Action
The result of Palmitoyl-L-aspartic acid’s action is the regulation of protein function. By altering the membrane affinity of the substrate protein, it changes the protein’s subcellular localization, stability, and protein-protein interactions . This can have significant effects on cellular processes and can be associated with various diseases, including neurological diseases and cancer progression .
Action Environment
The action of Palmitoyl-L-aspartic acid is influenced by various environmental factors. For instance, the presence of other fatty acids, carbohydrates, and amino acids can affect the endogenous synthesis of the compound . Additionally, dysregulated palmitoylation, which can be caused by abnormal DNA methylation and oncogenic Myc-driven transcriptional regulation, is strongly correlated with human immunologic diseases .
Direcciones Futuras
Dysregulated palmitoylation has been found to modulate canonical cancer-related pathways, thus influencing tumorigenesis . Targeting palmitoylation is a novel therapeutic approach for treating human immunologic diseases . Moreover, small molecules that target the expression or activity of palmitoylation-related genes or enzymes hold promise as potential therapeutics for modulating palmitoylation .
Propiedades
IUPAC Name |
(2S)-2-(hexadecanoylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)21-17(20(25)26)16-19(23)24/h17H,2-16H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJZBFYRVKLOAA-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926579 | |
| Record name | N-(1-Hydroxyhexadecylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoyl-L-aspartic acid | |
CAS RN |
1782-17-8, 130056-61-0 | |
| Record name | N-Palmitoyl aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1782-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Aspartic acid, N-(1-oxohexadecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Aspartic acid, N-(1-oxohexadecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130056610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyhexadecylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



